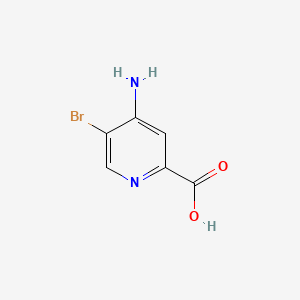

4-Amino-5-bromopyridine-2-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUNMLWXXVKEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Amino-5-bromopyridine-2-carboxylic acid

Abstract

This compound is a substituted pyridine derivative that serves as a versatile heterocyclic building block in organic synthesis. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid, makes it a valuable precursor for the development of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for selective and sequential reactions, enabling the synthesis of novel pharmaceutical intermediates and biologically active compounds. This document provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and potential applications.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 1363381-01-4 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Data not readily available | |

| Boiling Point | Predicted: ~367.6 °C at 760 mmHg | |

| Purity | Commercially available up to 97% | [1] |

| InChI Key | KHUNMLWXXVKEDU-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=O)O)N=C(C=C1N)Br |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from closely related analogues.

| Spectrum Type | Expected Characteristics |

| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct signals. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine. The amine and carboxylic acid protons would appear as broad singlets. |

| ¹³C NMR | Six distinct carbon signals are expected: four for the pyridine ring (two quaternary, two tertiary) and one for the carboxylic acid. The carbon attached to the bromine will be significantly shifted. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretch (carboxylic acid, ~3000, broad), N-H stretch (amine, ~3300-3500), C=O stretch (carboxylic acid, ~1700), C=C and C=N stretches (aromatic ring, ~1400-1600), and C-Br stretch (~500-600). |

| Mass Spec (MS) | The molecular ion peak [M]+ would show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 216 and 218. |

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of this compound is not extensively detailed in the literature, but a plausible synthetic route can be constructed based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring.

A potential retrosynthetic analysis suggests that the molecule could be assembled from a simpler 4-aminopyridine derivative. The workflow might involve the bromination of a 4-aminopicolinic acid precursor or the oxidation of a methyl group on a 4-amino-5-bromo-2-methylpyridine intermediate.

Caption: Retrosynthetic analysis of the target compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups, allowing for a diverse range of chemical transformations.

-

Carboxylic Acid Group: Can undergo standard reactions such as esterification, amide bond formation (coupling), and reduction to an alcohol.

-

Amino Group: Can be acylated, alkylated, or diazotized. It is a strong activating group, influencing the electronics of the pyridine ring.

-

Bromo Group: Serves as a versatile handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of various carbon or heteroatom substituents at the 5-position.

The pyridine nitrogen is basic and can be protonated or alkylated, which in turn modulates the reactivity of the ring. The positions on the pyridine ring are activated or deactivated towards nucleophilic aromatic substitution (SₙAr) based on the electronic effects of the substituents.[2]

Caption: Reactivity profile of the core molecule.

Experimental Protocols

While a specific published protocol for the synthesis of this exact isomer is sparse, a general experimental procedure can be adapted from the synthesis of related brominated pyridine carboxylic acids.[3]

Representative Protocol: Oxidation of 4-Amino-5-bromo-2-methylpyridine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 4-amino-5-bromo-2-methylpyridine (1.0 eq) in water.

-

Heating: Heat the suspension to 80-90 °C with vigorous stirring.

-

Oxidant Addition: Add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over 2-3 hours, maintaining the reaction temperature below 100 °C.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

Isolation: Combine the filtrates and acidify with concentrated HCl to a pH of ~3-4. The product, this compound, should precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Applications in Research and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry. 2-Amino-5-bromopyridine derivatives, in particular, are key intermediates in the synthesis of a wide range of biologically active molecules.[4][5]

-

Scaffold for Kinase Inhibitors: The aminopyridine motif is a well-known "hinge-binding" element in many kinase inhibitors. The carboxylic acid can be used to form further interactions or as a point of attachment, while the bromine allows for scaffold decoration via cross-coupling to explore the solvent-exposed region of the ATP-binding pocket.

-

Prodrug Development: The carboxylic acid and amino functionalities make this molecule suitable for prodrug strategies, where it can be linked to other molecules to improve properties like solubility or targeted delivery.[6]

-

Anticancer and Antimicrobial Agents: The broader class of substituted aminopyrimidines and related heterocycles has shown promise in the development of anticancer (e.g., topoisomerase inhibitors) and antimycobacterial agents.[7][8] This molecule serves as a valuable starting point for generating libraries of compounds for screening.

-

Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, brominated pyridine derivatives are used in the synthesis of agrochemicals and other fine chemicals where the pyridine ring imparts specific desired properties.[9]

Caption: From building block to application workflow.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]

- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-5-bromopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Amino-5-bromopyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations and provides detailed experimental protocols for each key step.

Synthesis Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 4-aminopyridine-2-carboxylic acid (also known as 4-aminopicolinic acid). The overall strategy involves:

-

Esterification of the carboxylic acid group to protect it during the subsequent bromination step.

-

Regioselective bromination at the C5 position of the pyridine ring, directed by the activating amino group at C4.

-

Hydrolysis of the ester to afford the final carboxylic acid product.

This pathway is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual reactions.

Experimental Protocols

Step 1: Synthesis of Methyl 4-aminopyridine-2-carboxylate

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard procedure to prevent unwanted side reactions in the subsequent bromination step.

Reaction Scheme:

Caption: Esterification of 4-aminopyridine-2-carboxylic acid.

Experimental Protocol:

-

To a stirred solution of 4-aminopyridine-2-carboxylic acid (1.0 eq) in methanol (10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 10 vol).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl 4-aminopyridine-2-carboxylate.

Quantitative Data:

| Parameter | Value |

| Starting Material | 4-Aminopyridine-2-carboxylic acid |

| Reagents | Thionyl chloride, Methanol |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 90-95% |

Step 2: Synthesis of Methyl 4-amino-5-bromopyridine-2-carboxylate

This step introduces the bromine atom at the desired 5-position of the pyridine ring through an electrophilic aromatic substitution reaction. The amino group at the 4-position activates the ring and directs the bromination to the ortho and para positions (C3 and C5). Steric hindrance from the adjacent ester group at C2 favors bromination at the C5 position.[1]

Reaction Scheme:

Caption: Regioselective bromination of methyl 4-aminopyridine-2-carboxylate.

Experimental Protocol:

-

Methyl 4-aminopyridine-2-carboxylate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or acetic acid (10 vol).[1]

-

The solution is cooled to 0 °C in an ice bath.

-

N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with dichloromethane (3 x 10 vol).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford methyl 4-amino-5-bromopyridine-2-carboxylate.[1]

Quantitative Data:

| Parameter | Value |

| Starting Material | Methyl 4-aminopyridine-2-carboxylate |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane or Acetic Acid |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction Scheme:

Caption: Hydrolysis of the methyl ester to the final product.

Experimental Protocol (Basic Hydrolysis):

-

To a solution of methyl 4-amino-5-bromopyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 10 vol), lithium hydroxide monohydrate (2.0 eq) is added.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

The organic solvent (THF) is removed under reduced pressure.

-

The aqueous solution is cooled to 0 °C and acidified to pH 3-4 with 1N HCl.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | Methyl 4-amino-5-bromopyridine-2-carboxylate |

| Reagent | Lithium hydroxide monohydrate |

| Solvent | Tetrahydrofuran (THF) / Water |

| Reaction Temperature | Room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Overall Synthesis Workflow

The entire synthesis can be visualized as a continuous workflow, with the output of one step serving as the input for the next.

Caption: Overall workflow for the synthesis of this compound.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N-Bromosuccinimide is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Strong acids and bases used in the workup and hydrolysis steps should be handled with care.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

This guide provides a robust and reproducible pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

In-Depth Technical Guide: 4-Amino-5-bromopyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-5-bromopyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and outlines a theoretical synthetic pathway.

Chemical Identity and Nomenclature

The compound with the molecular formula C₆H₅BrN₂O₂ is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . A common synonym for this compound is 4-Amino-5-bromopicolinic acid . Its unique Chemical Abstracts Service (CAS) Registry Number is 1363381-01-4 .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | CymitQuimica |

| Molecular Weight | 217.02 g/mol | CymitQuimica |

| CAS Number | 1363381-01-4 | BLD Pharm[1] |

| Purity | Typically ≥95% | This compound, 95% Purity, C6H5BrN2O2, 100 mg |

Synthesis Pathway

A logical synthetic approach could involve the following key steps:

-

Starting Material Selection : A potential starting material is 4-aminopyridine-2-carboxylic acid.

-

Bromination : The selective bromination at the 5-position of the pyridine ring would be the critical step. This could potentially be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The reaction conditions, including temperature and catalyst, would need to be carefully optimized to ensure regioselectivity and high yield.

The following diagram illustrates this theoretical synthetic workflow.

It is important to note that this represents a proposed synthetic route. The actual experimental conditions would require significant optimization and characterization to confirm the identity and purity of the final product.

Experimental Protocols

As of the latest literature review, detailed and validated experimental protocols for the synthesis and analysis of this compound have not been published. Researchers interested in working with this compound would need to develop and validate their own methods. General approaches for the synthesis of related aminobromopyridine carboxylic acids often involve multi-step sequences that may include protection-deprotection strategies, directed ortho-metalation, and halogenation reactions.

For analytical characterization, High-Performance Liquid Chromatography (HPLC) would be a suitable technique for purity assessment. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a suitable buffer would likely provide good separation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for structural elucidation and confirmation.

Signaling Pathways and Logical Relationships

To illustrate the logical relationship in the characterization of a novel chemical entity like this compound, the following diagram outlines a typical workflow from synthesis to characterization and further application studies.

References

An In-depth Technical Guide to 4-Amino-5-bromopyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Amino-5-bromopyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound, this guide also incorporates data from closely related analogs to provide a thorough understanding of its chemical characteristics.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 4-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position. This specific arrangement of functional groups imparts distinct chemical properties that are valuable for further synthetic modifications and potential biological interactions.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and computational predictions.

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| CAS Number | 1363381-01-4 |

| IUPAC Name | This compound |

| Purity | Typically available at ≥97% |

| InChI Key | KHUNMLWXXVKEDU-UHFFFAOYSA-N |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring and the protons of the amino and carboxylic acid groups. The single aromatic proton would likely appear as a singlet in the downfield region (typically δ 7.0-8.5 ppm). The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ > 10 ppm), with its position being concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The carbon atoms attached to the electronegative nitrogen, bromine, and oxygen atoms would be shifted downfield. The carboxyl carbon typically appears in the range of 165-185 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[1] The C=O stretch of the carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹.[1] Additionally, N-H stretching vibrations from the amino group would be expected in the region of 3300-3500 cm⁻¹, and C-Br stretching would be observed at lower wavenumbers.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (217.02 g/mol ), with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[2]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a representative protocol for the synthesis of a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, is provided below. This protocol illustrates a common method for the selective bromination of an aminopyridine derivative.

Representative Synthesis of a Brominated Aminopyridine Derivative

This protocol is adapted from a method for the synthesis of 2-Amino-5-bromo-4-methylpyridine via electrophilic aromatic substitution using N-Bromosuccinimide (NBS) as the brominating agent.[3]

Reaction Scheme:

References

Spectroscopic Characterization of 4-Amino-5-bromopyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Chemical Identity

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol [1][2] |

| CAS Number | 1363381-01-4[3] |

| IUPAC Name | 4-amino-5-bromopyridine-2-carboxylic acid |

| Canonical SMILES | C1=C(C(=O)O)N=CC(=C1N)Br |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~12-13 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets at very low field.[4] |

| ~8.0-8.2 | Singlet | 1H | H-6 (Pyridine) | The proton at position 6 is adjacent to the nitrogen and the carboxylic acid, leading to significant deshielding. |

| ~6.5-7.0 | Singlet | 1H | H-3 (Pyridine) | The proton at position 3 is ortho to the amino group, which is electron-donating and will shield this proton relative to H-6. |

| ~5.0-6.0 | Singlet (broad) | 2H | -NH₂ | Amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O (Carboxylic Acid) | Carboxyl carbons are characteristically found in this downfield region.[4] |

| ~150-155 | C-4 (Pyridine) | Carbon bearing the amino group. |

| ~145-150 | C-2 (Pyridine) | Carbon bearing the carboxylic acid group. |

| ~140-145 | C-6 (Pyridine) | Pyridine carbon adjacent to the nitrogen. |

| ~110-115 | C-3 (Pyridine) | Pyridine carbon adjacent to the amino group. |

| ~95-100 | C-5 (Pyridine) | Carbon bearing the bromine atom, which has a shielding effect. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) | Characteristic of primary amines. |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding.[4][5][6] |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) | Typical for a carboxylic acid carbonyl group involved in hydrogen bonding.[4][5] |

| ~1620 | Medium | N-H bend | Bending vibration of the primary amine. |

| 1600-1450 | Medium-Strong | C=C and C=N stretches (Pyridine ring) | Aromatic ring stretching vibrations. |

| ~1300 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[6] |

| ~1200 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond of the amino group. |

| Below 1000 | C-Br stretch | Carbon-halogen stretches appear in the fingerprint region. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation | Rationale |

| 217/219 | Molecular Ion [M]⁺ | The presence of a bromine atom will result in two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). |

| 200/202 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid is a common fragmentation pathway.[7][8] |

| 172/174 | [M-COOH]⁺ | Decarboxylation, the loss of the entire carboxylic acid group, is another characteristic fragmentation.[7] |

| 138 | [M-Br]⁺ | Loss of the bromine atom. |

| 93 | [M-Br-COOH]⁺ | Subsequent loss of the carboxylic acid group after the loss of bromine. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃). The choice of solvent is critical to ensure the sample dissolves completely.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest method.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or just the ATR crystal).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) can be effective, while the amino group can be protonated in positive ion mode ([M+H]⁺).

-

Acquire data over a mass range that includes the expected molecular weight (e.g., 50-500 m/z).

-

-

Data Processing: The software will generate a plot of relative intensity versus mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or acquired chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the general procedures to obtain them. For definitive characterization, experimental acquisition of these spectra is essential.

References

- 1. 3-Amino-5-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 49761581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

4-Amino-5-bromopyridine-2-carboxylic Acid: A Technical Overview for Chemical Synthesis and Drug Discovery

CAS Number: 1363381-01-4

This technical guide provides a comprehensive overview of 4-Amino-5-bromopyridine-2-carboxylic acid, a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data and specific biological applications for this particular isomer are not extensively documented in publicly available literature, this guide extrapolates its potential uses and synthetic pathways based on the well-established chemistry of related aminopyridine carboxylic acid derivatives.

Compound Identification and Properties

This compound is a substituted pyridine derivative. The strategic placement of the amino, bromo, and carboxylic acid functional groups on the pyridine ring makes it a versatile intermediate for creating more complex molecules. The bromine atom, in particular, offers a reactive site for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1363381-01-4 | BLD Pharm[1] |

| Molecular Formula | C₆H₅BrN₂O₂ | CymitQuimica[2] |

| Molecular Weight | 217.02 g/mol | Synchem[3] |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1=C(C(=NC=C1N)Br)C(=O)O | - |

| Appearance | Solid (predicted) | - |

| Purity | Typically ≥95% | Synchem[3] |

Potential Applications in Drug Discovery

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, found in a wide array of therapeutic agents.[4] The pyridine carboxylic acid moiety, in its various isomeric forms, has been integral to the development of drugs for conditions ranging from tuberculosis and cancer to neurodegenerative diseases.[5][6]

The structure of this compound suggests its utility as a key intermediate in the synthesis of novel therapeutic candidates. The amino and carboxylic acid groups can participate in amide bond formation, a cornerstone of medicinal chemistry, while the bromo substituent allows for the introduction of complexity through reactions like Suzuki or Buchwald-Hartwig couplings.[7] Derivatives of 2-aminopyridine are known to possess a broad spectrum of pharmacological activities, including antifungal, antiviral, anti-inflammatory, and anticancer effects.[8]

Caption: Potential therapeutic areas for molecules derived from the this compound scaffold.

Synthesis and Experimental Protocols

Hypothetical Synthesis Pathway

A potential synthetic strategy could involve the bromination of a suitable aminopyridine precursor, followed by the introduction of the carboxylic acid group. For instance, starting from 2-amino-5-bromopyridine, a commercially available reagent, one could envision a pathway involving metallation and subsequent carboxylation.

Caption: A plausible, though hypothetical, synthetic route to the target compound.

General Experimental Workflow in Drug Discovery

As a chemical building block, this compound would typically be utilized in a drug discovery workflow to generate a library of novel compounds for biological screening.

Caption: A generalized workflow for the use of a novel building block in a drug discovery program.

Exemplary Experimental Protocol: Amide Coupling

Given its carboxylic acid and amino functionalities, a primary application of this molecule would be in amide bond formation to link it with other chemical moieties. Below is a general protocol for such a reaction.

Objective: To synthesize an amide derivative of this compound.

Materials:

-

This compound

-

Amine of interest (R-NH₂)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the amine of interest (1.0-1.2 equivalents) to the solution.

-

Add the organic base (2.0-3.0 equivalents) to the reaction mixture.

-

In a separate container, dissolve the coupling agent (1.1-1.3 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel or recrystallization to obtain the desired amide.

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate. Its trifunctional nature provides a versatile platform for the synthesis of complex organic molecules. While specific biological data is sparse, the prevalence of the aminopyridine carboxylic acid scaffold in numerous approved drugs underscores its potential in the development of new therapeutic agents.[4][5][6] Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in medicinal chemistry.

References

- 1. 1363381-01-4|4-Amio-5-bromopyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. synchem.de [synchem.de]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

4-Amino-5-bromopyridine-2-carboxylic Acid: A Technical Overview of a Niche Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-5-bromopyridine-2-carboxylic acid, with the CAS number 1363381-01-4, is a substituted pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in a wide array of biologically active molecules. This technical guide provides an overview of the currently available information on this compound, focusing on its commercial availability and chemical properties. It is important to note that while the commercial availability of this compound is established, detailed public information regarding its synthesis, specific biological applications, and associated experimental protocols is limited.

Commercial Availability

This compound is available from several chemical suppliers, catering primarily to the research and development sector. The compound is typically offered in small quantities, suitable for laboratory-scale synthesis and preliminary biological screening.

| Supplier | CAS Number | Purity | Available Quantities |

| BLD Pharm | 1363381-01-4 | Information not specified | Not specified[1] |

| CymitQuimica | 1363381-01-4 | 97% | 100mg, 250mg, 500mg[2] |

| Fluorochem | 1363381-01-4 | Information not specified | 100mg, 250mg, 500mg[2] |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current information on availability, pricing, and purity.

Chemical Properties and Structure

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol [2] |

| IUPAC Name | This compound |

| CAS Number | 1363381-01-4 |

Below is a logical workflow for sourcing and initial evaluation of a research chemical like this compound.

Caption: A flowchart illustrating the typical process for sourcing and conducting an initial in-house evaluation of a research chemical.

Synthesis

Caption: A simplified retrosynthetic analysis outlining potential synthetic pathways to this compound.

Applications in Drug Discovery and Research

While specific biological activities or drug development applications for this compound have not been detailed in published research, its structural motifs are present in compounds with known pharmacological relevance. Pyridine carboxylic acids are key intermediates in the synthesis of various therapeutic agents. For instance, related aminopyridine derivatives are being explored for their potential in treating neurological disorders.

The presence of amino, bromo, and carboxylic acid functional groups on the pyridine ring makes this compound a versatile building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The interplay of these functional groups allows for a variety of chemical transformations, enabling the synthesis of a diverse range of more complex molecules.

Conclusion

This compound is a commercially available research chemical with potential as a building block in medicinal chemistry and drug discovery. The lack of detailed public information on its synthesis and specific biological applications presents an opportunity for novel research to explore the potential of this and related molecules. Researchers interested in this compound are encouraged to perform their own thorough characterization and investigation into its synthetic accessibility and biological properties.

References

The Untapped Potential of 4-Amino-5-bromopyridine-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for designing novel therapeutic agents. Within the diverse family of pyridine derivatives, 4-Amino-5-bromopyridine-2-carboxylic acid emerges as a particularly compelling, albeit underexplored, building block. This technical guide delves into the potential applications of this molecule, drawing insights from the well-established roles of structurally similar compounds in medicinal chemistry, with a specific focus on kinase inhibition.

The strategic arrangement of functional groups on the this compound core—a nucleophilic amino group, a carboxylic acid handle for amide coupling, and a bromine atom amenable to cross-coupling reactions—renders it a highly versatile scaffold for the synthesis of diverse compound libraries. While direct examples of its incorporation into clinical candidates are not yet prominent in the literature, its structural motifs are strongly indicative of its potential, particularly in the development of targeted therapies for cancer and autoimmune diseases.

Core Molecular Properties

This compound possesses a unique combination of functional groups that are highly valuable for medicinal chemistry applications. The electron-donating amino group and the electron-withdrawing carboxylic acid and bromine atom create a distinct electronic profile on the pyridine ring, influencing its reactivity and potential interactions with biological targets.

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| CAS Number | 1363381-01-4 |

| Key Functional Groups | Primary Amine, Carboxylic Acid, Aryl Bromide |

| Potential Reaction Sites | Amide bond formation (Carboxylic Acid), Nucleophilic substitution/acylation (Amino Group), Cross-coupling reactions (Bromine) |

Potential Therapeutic Applications: A Focus on Kinase Inhibition

The 2-aminopyridine and related aminopyrimidine scaffolds are well-represented in the landscape of kinase inhibitors. These motifs are particularly effective at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, acting as "hinge-binders." Given the structural similarities, this compound is a prime candidate for the development of novel kinase inhibitors, most notably targeting the Janus Kinase (JAK) family.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling. Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in inflammation, immunity, and cell growth. Dysregulation of the JAK-STAT pathway is implicated in a range of diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and various myeloproliferative neoplasms and cancers. Consequently, inhibitors of JAKs have emerged as a significant class of therapeutics.

Quantitative Data on Structurally Related Kinase Inhibitors

While specific data for derivatives of this compound is not yet available, the inhibitory activities of structurally related aminopyridine and aminopyrimidine compounds against JAK kinases highlight the potential of this scaffold.

| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| 2-Aminopyridine Derivative | JAK2 | 9 | [1] |

| 2-Aminopyridine Derivative | JAK2 | 3 | [1] |

| 2-Aminopyridine Derivative | JAK2 | 6 | [1] |

| 4-Amino-pyrrolopyridine-5-carboxamide | JAK1 | 2200 | [2] |

| 2,4-Diaminopyrimidine-5-carboxamide | JAK3 | Potent Inhibition | [3] |

| 4-Aminoquinoline-3-carboxamide | BTK | 5.3 | [4] |

Synthetic Utility and Experimental Protocols

The strategic placement of functional groups on this compound allows for a modular and efficient approach to synthesizing diverse libraries of compounds for screening. A hypothetical synthetic workflow could involve initial modification of the carboxylic acid, followed by diversification at the bromine position.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Heterocyclic Scaffolds from 4-Amino-5-bromopyridine-2-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes. The strategic functionalization of the pyridopyrimidine core can lead to the development of potent and selective therapeutic agents. 4-Amino-5-bromopyridine-2-carboxylic acid (more accurately named 3-Amino-5-bromopicolinic acid) is a versatile starting material for the synthesis of a variety of fused heterocyclic systems, particularly pyrido[3,4-d]pyrimidinones. The presence of an ortho-amino carboxylic acid moiety allows for the facile construction of the pyrimidinone ring, while the bromo substituent provides a handle for further diversification through cross-coupling reactions.

This application note details a two-stage synthetic strategy for the generation of novel heterocycles from 3-Amino-5-bromopicolinic acid. The first stage involves the synthesis of a key intermediate, 6-bromo-3,4-dihydropyrido[3,4-d]pyrimidin-4-one, via a cyclization reaction. The second stage demonstrates the diversification of this intermediate through palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions to introduce aryl and amino moieties, respectively.

Synthesis of the Core Heterocycle: 6-Bromo-3,4-dihydropyrido[3,4-d]pyrimidin-4-one

The initial step in the synthesis of novel derivatives is the construction of the pyridopyrimidine core. This is achieved through the reaction of 3-Amino-5-bromopicolinic acid with a one-carbon synthon, such as triethyl orthoformate, which serves to form the pyrimidinone ring. Acetic anhydride is used as a dehydrating agent to facilitate the cyclization.

Experimental Protocol 1: Synthesis of 6-Bromo-3,4-dihydropyrido[3,4-d]pyrimidin-4-one

Materials:

-

3-Amino-5-bromopicolinic acid

-

Triethyl orthoformate

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Ethanol

-

Diethyl ether

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-5-bromopicolinic acid (10 mmol, 2.17 g).

-

Add triethyl orthoformate (30 mL) and acetic anhydride (15 mL).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain 6-Bromo-3,4-dihydropyrido[3,4-d]pyrimidin-4-one as a solid.

Data Presentation: Synthesis of 6-Bromo-3,4-dihydropyrido[3,4-d]pyrimidin-4-one

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | MS (ESI) m/z |

| 6-Bromo-3,4-dihydropyrido[3,4-d]pyrimidin-4-one | C7H4BrN3O | 226.03 | 85-95 | >300 | 12.5 (s, 1H, NH), 8.8 (s, 1H), 8.3 (s, 1H), 8.1 (s, 1H) | 225.9 [M+H]+ |

Note: The presented data is representative and based on analogous structures found in the literature.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Amino-5-bromopyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-bromopyridine-2-carboxylic acid is a trifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its pyridine core is a common scaffold in a multitude of biologically active compounds. The presence of an amino group, a bromo substituent, and a carboxylic acid moiety offers multiple points for diversification, making it an attractive starting material for the synthesis of novel small molecules with potential therapeutic applications. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of the C-Br bond at the 5-position, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino groups.

These application notes provide an overview and detailed protocols for several key palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The protocols are based on established methodologies for structurally similar substrates and are intended to serve as a starting point for reaction optimization. Potential challenges arising from the presence of the free amino and carboxylic acid groups are also addressed, with suggestions for protecting group strategies.

General Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. It involves the careful assembly of reactants under an inert atmosphere, followed by heating to the desired temperature, reaction monitoring, and finally, work-up and purification of the product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction enables the synthesis of 4-amino-5-arylpyridine-2-carboxylic acid derivatives, which are valuable scaffolds in drug discovery.

Challenges and Considerations: The presence of the free carboxylic acid can interfere with the reaction by reacting with the base.[2] The amino group can also coordinate to the palladium catalyst, potentially inhibiting its activity.[3] Therefore, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) may be necessary to achieve optimal yields. Alternatively, using a stronger base or a higher equivalent of a weaker base can be employed.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Substrates

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives structurally similar to the target molecule.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85 | [4] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 88 | [4] |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | 78 | [4] |

| 4 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 12 | 83 | [3] |

Note: Yields are for the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields with this compound may vary.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-Amino-5-bromopyridine-2-carboxylate

Materials:

-

Methyl 4-amino-5-bromopyridine-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Degassed water

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add methyl 4-amino-5-bromopyridine-2-carboxylate, the arylboronic acid, and potassium phosphate.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).

-

Stir the reaction mixture at 90 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-amino-5-arylpyridine-2-carboxylate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5][6] This reaction allows for the synthesis of 4,5-diaminopyridine-2-carboxylic acid derivatives.

Challenges and Considerations: Similar to the Suzuki coupling, the carboxylic acid and the primary amino group on the pyridine ring can interfere with the reaction. Protection of the carboxylic acid as an ester is highly recommended. The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[7]

Catalytic Cycle for Buchwald-Hartwig Amination

Quantitative Data for Buchwald-Hartwig Amination of Analogous Substrates

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of bromopyridine derivatives.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 | [8] |

| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2.0) | t-BuOH | 110 | 24 | 85 | [8] |

| 3 | Isopropylamine | Pd(OAc)₂ (5) | dppp (5) | NaOtBu (2.0) | Toluene | 80 | - | 93 | [9] |

| 4 | Dimethylamine | Pd(OAc)₂ (5) | dppp (5) | NaOtBu (2.0) | Toluene | 80 | - | 98 | [9] |

Note: Yields are for the amination of other bromopyridine derivatives and are for guidance only.

Experimental Protocol

Protocol 2: Buchwald-Hartwig Amination of Methyl 4-Amino-5-bromopyridine-2-carboxylate

Materials:

-

Methyl 4-amino-5-bromopyridine-2-carboxylate (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Sealed tube or pressure vessel

Procedure:

-

To a dry sealed tube under an inert atmosphere, add methyl 4-amino-5-bromopyridine-2-carboxylate, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.

-

Add anhydrous toluene, followed by the amine.

-

Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[9][10] For the target substrate, this reaction allows the introduction of vinyl and substituted vinyl groups at the 5-position.

Catalytic Cycle for Heck Coupling

Quantitative Data for Heck Coupling of Analogous Substrates

| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (1) | Et₃N (3) | DMF | 130 | 2 | Good | [8] |

| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N (3) | DMF | 130 | 2 | Good | [8] |

| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N (3) | DMF | 130 | 2 | Good | [8] |

| 4 | Styrene | Pd-complex (0.25) | Et₃N (3) | DMF | 130 | 1.5 | 92 | [1] |

Note: Yields are based on the Heck coupling of analogous aminobromopyridines.

Experimental Protocol

Protocol 3: Heck Coupling of Methyl 4-Amino-5-bromopyridine-2-carboxylate

Materials:

-

Methyl 4-amino-5-bromopyridine-2-carboxylate (1.0 equiv)

-

Alkene (e.g., styrene, 1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.6 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Microwave vial or sealed tube

Procedure:

-

In a microwave vial, combine methyl 4-amino-5-bromopyridine-2-carboxylate, the alkene, Pd(OAc)₂, and TBAB.

-

Add anhydrous DMF and triethylamine.

-

Seal the vial and heat the reaction mixture to 130 °C (conventional heating) or in a microwave reactor at a set temperature for a shorter duration.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11] This reaction is instrumental in synthesizing 5-alkynyl-4-aminopyridine-2-carboxylic acid derivatives.

Catalytic Cycle for Sonogashira Coupling

Quantitative Data for Sonogashira Coupling of Analogous Substrates

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2.0) | DMF | 100 | 3 | ~90 | [8] |

| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2.0) | DMF | 100 | 3 | ~85 | [8] |

| 3 | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High | [12] |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (1.5) | DMF | 80 | 4 | 82 | [8] |

Note: Yields are based on the Sonogashira coupling of other bromopyridine derivatives.

Experimental Protocol

Protocol 4: Sonogashira Coupling of Methyl 4-Amino-5-bromopyridine-2-carboxylate

Materials:

-

Methyl 4-amino-5-bromopyridine-2-carboxylate (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF or THF)

-

Schlenk flask

Procedure:

-

To a dry Schlenk flask, add methyl 4-amino-5-bromopyridine-2-carboxylate, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

-

Add the anhydrous, degassed solvent and triethylamine.

-

Add the terminal alkyne dropwise.

-

Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring by TLC.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent.

-

Wash the organic layer with aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protecting Group Strategies

Due to the potential for side reactions, protection of the carboxylic acid and/or the amino group may be necessary.

-

Carboxylic Acid Protection: The carboxylic acid can be easily converted to a methyl or ethyl ester by reaction with methanol or ethanol in the presence of a catalytic amount of acid (e.g., H₂SO₄) or by using a reagent like thionyl chloride followed by the alcohol.[13] The ester can be readily hydrolyzed back to the carboxylic acid after the cross-coupling reaction using aqueous base (e.g., LiOH, NaOH) or acid.[14]

-

Amino Group Protection: The amino group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[15] These groups can be introduced using Boc-anhydride or Cbz-chloride, respectively, and are stable to the conditions of many cross-coupling reactions. Deprotection is typically achieved under acidic conditions (for Boc) or by hydrogenolysis (for Cbz).[16]

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach for the derivatization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions provide access to a wide array of substituted pyridine derivatives that are of high interest in drug discovery and development. While the trifunctional nature of the starting material presents challenges, these can often be overcome by careful selection of reaction conditions or through the use of appropriate protecting group strategies. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. irl.umsl.edu [irl.umsl.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Protecting group - Wikipedia [en.wikipedia.org]

- 16. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]

Application Notes and Protocols for the Synthesis of Novel Enzyme Inhibitors from 4-Amino-5-bromopyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. 4-Amino-5-bromopyridine-2-carboxylic acid is a versatile starting material for the synthesis of a diverse library of compounds, particularly for the development of potent and selective enzyme inhibitors. The strategic placement of the amino, bromo, and carboxylic acid functionalities allows for facile chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.

This document provides a detailed protocol for the synthesis of a novel Poly(ADP-ribose) polymerase (PARP) inhibitor derived from this compound. PARP enzymes are critical mediators of DNA repair and have emerged as key targets in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The synthesized inhibitor, designated as ABP-789 , is designed to interact with the nicotinamide binding pocket of PARP1.

Synthesis of a Novel PARP Inhibitor (ABP-789)

The synthesis of the target inhibitor, 4-Amino-5-(4-fluorophenyl)-N-(cyclopropylmethyl)pyridine-2-carboxamide (ABP-789) , is achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling to Synthesize 4-Amino-5-(4-fluorophenyl)pyridine-2-carboxylic acid

-

Materials:

-

This compound (1.0 eq)

-

(4-Fluorophenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound, (4-fluorophenyl)boronic acid, and potassium carbonate.

-

Add 1,4-dioxane and water in a 4:1 ratio.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add palladium(II) acetate and triphenylphosphine to the mixture.

-

Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to pH ~4, leading to the precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.

-

Step 2: Amide Bond Formation to Synthesize ABP-789

-

Materials:

-

4-Amino-5-(4-fluorophenyl)pyridine-2-carboxylic acid (1.0 eq)

-

Cyclopropylmethanamine (1.2 eq)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 4-Amino-5-(4-fluorophenyl)pyridine-2-carboxylic acid in anhydrous DMF in a round-bottom flask.

-

Add DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add the BOP reagent and stir for another 20 minutes.

-

Add cyclopropylmethanamine to the reaction mixture.

-

Stir the reaction at room temperature for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the final compound, ABP-789.

-

Enzyme Inhibition Data

The inhibitory activity of the synthesized compound ABP-789 against PARP1 was evaluated using a commercially available chemiluminescent assay kit. The potency of ABP-789 was compared to the well-established PARP inhibitor, Olaparib.

| Compound | Target Enzyme | IC₅₀ (nM) |

| ABP-789 | PARP1 | 8.5 |

| Olaparib | PARP1 | 5.2 |

PARP1 Inhibition Assay Protocol

-

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD⁺

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Assay buffer

-

Test compound (ABP-789) and reference inhibitor (Olaparib)

-

-

Procedure:

-

Prepare serial dilutions of ABP-789 and Olaparib in assay buffer.

-

To the histone-coated wells, add the PARP1 enzyme and activated DNA.

-

Add the diluted inhibitors to the respective wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding biotinylated NAD⁺ and incubate for 60 minutes at room temperature.

-

Wash the plate to remove unincorporated biotinylated NAD⁺.

-

Add streptavidin-HRP conjugate and incubate for 60 minutes.

-

Wash the plate to remove unbound streptavidin-HRP.

-

Add the chemiluminescent substrate and measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.

-

Visualizations

Caption: Synthetic workflow for the PARP inhibitor ABP-789.

Caption: Proposed mechanism of PARP1 inhibition by ABP-789.

Caption: Role of PARP1 in DNA repair and the effect of inhibition.

Application Notes and Protocols for the N-arylation of 4-Amino-5-bromopyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of pyridines is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry and materials science. The pyridine scaffold is a common motif in many pharmaceuticals, and the ability to introduce aryl substituents allows for the fine-tuning of their biological activity. This document provides detailed experimental procedures for the N-arylation of 4-Amino-5-bromopyridine-2-carboxylic acid, a trifunctional building block with potential for the synthesis of novel drug candidates.

The presence of three distinct functional groups—an amino group, a bromo substituent, and a carboxylic acid—on the pyridine ring presents a unique chemoselectivity challenge. This application note outlines two primary strategies to achieve the desired N-arylation at the 5-position: a direct approach and a protection-based approach. The protocols are based on established cross-coupling methodologies, including the Ullmann condensation and the Buchwald-Hartwig amination, adapted for this specific substrate.

Key Challenges and Strategies

The primary challenge in the N-arylation of this compound is achieving selective reaction at the C5-Br bond in the presence of a nucleophilic amino group at C4 and a potentially interfering carboxylic acid group at C2.

-

Strategy 1: Direct N-Arylation. This approach aims for direct coupling of an aryl amine with the 5-bromo position without prior modification of the substrate. Success relies on the differential reactivity of the functional groups under specific reaction conditions. The Ullmann condensation is a promising candidate for this strategy, as studies on similar 2-carboxypyridine derivatives have shown that the carboxylic acid can participate in the reaction and may even obviate the need for a catalyst.

-

Strategy 2: N-Arylation with Protection of the 4-Amino Group. To ensure regioselectivity, the more nucleophilic 4-amino group can be temporarily protected. This strategy involves a three-step sequence: protection, N-arylation, and deprotection. This approach offers greater control over the reaction outcome, albeit with a longer synthetic route.

Experimental Protocols

Strategy 1: Direct Ullmann-type N-Arylation

This protocol is adapted from procedures for the N-arylation of 2-chloronicotinic acid. Optimization of the solvent, temperature, and reaction time may be necessary for optimal yields.

Materials:

-

This compound

-

Aryl amine (e.g., aniline)

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI) (optional, as the reaction may proceed without a catalyst)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or xylene)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired aryl amine (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition (Optional): If a catalyst is to be used, add Copper(I) iodide (0.1 mmol).

-

Solvent Addition: Add the anhydrous, degassed solvent (10-15 mL). A larger solvent volume may improve yields.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to a pH of approximately 2-3. This will protonate the product and any unreacted amines, making them water-soluble.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

-

Adjust the pH of the aqueous layer to ~7-8 with a saturated aqueous solution of sodium bicarbonate. The product should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Strategy 2: N-Arylation via Protection of the 4-Amino Group (Buchwald-Hartwig Amination)

This protocol involves the protection of the 4-amino group as a carbamate, followed by a palladium-catalyzed Buchwald-Hartwig amination, and subsequent deprotection.

Step 2a: Protection of the 4-Amino Group

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium hydroxide (NaOH)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of dioxane and water)

Procedure:

-

Dissolution: Dissolve this compound (1.0 mmol) in the chosen solvent.

-

Base Addition: Add the base (1.1 - 2.0 mmol).

-

Boc₂O Addition: Add Di-tert-butyl dicarbonate (1.1 mmol) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: After completion, remove the solvent under reduced pressure. Acidify the residue with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected product, which can be used in the next step without further purification if sufficiently pure.

Step 2b: Buchwald-Hartwig N-Arylation

Materials:

-

Boc-protected this compound

-

Aryl amine

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the Boc-protected starting material (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).

-